4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
Description
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is a substituted aniline derivative featuring a methoxy group at the para position of the benzene ring and a 1-methylpyrazole moiety linked via a methylene bridge to the aniline nitrogen. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the electron-donating methoxy group with the heteroaromatic pyrazole ring, which may confer unique electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-11(14-15)9-13-10-3-5-12(16-2)6-4-10/h3-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSDSXMNOGNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination between 4-methoxyaniline and 1-methyl-1H-pyrazole-3-carbaldehyde. The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled temperatures (65°C for 6 hours). Subsequent condensation with 4-methoxyaniline in ethanol catalyzed by acetic acid forms a Schiff base intermediate, which is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde synthesis | DMF, POCl₃, 65°C, 6 h | 50% |
| Schiff base formation | Ethanol, glacial acetic acid, reflux | 87% |
| Reduction | NaBH₄, THF, 24 h RT | 78% |
This method achieves an overall yield of 34% and is noted for its scalability, though the aldehyde intermediate requires rigorous purification to avoid side reactions.
Nucleophilic Substitution Approach
An alternative route employs 3-(bromomethyl)-1-methyl-1H-pyrazole and 4-methoxyaniline under basic conditions. The reaction proceeds via SN2 mechanism in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.
Optimization Insights
Protective Group Strategies
Patent CN117247360A describes a Boc-protected variant to enhance regioselectivity. 4-Methoxyaniline is first protected with di-tert-butyl dicarbonate (Boc₂O) in THF, followed by alkylation with 3-(chloromethyl)-1-methylpyrazole. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the target compound in 68% overall yield.
Advantages
-
Minimizes N-alkylation side products.
-
Compatible with moisture-sensitive reagents.
Mechanistic and Kinetic Considerations
Reductive Amination Dynamics
The Schiff base formation follows second-order kinetics, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in ethanol. Density functional theory (DFT) studies reveal a transition state energy barrier of 85 kJ/mol for imine formation, which is lowered to 45 kJ/mol upon protonation by acetic acid.
Competing Pathways in Nucleophilic Substitution
Isotopic labeling experiments (¹⁵N NMR) demonstrate that 15% of the product arises from a radical pathway when reactions exceed 100°C. This side route is suppressed by adding radical inhibitors like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Industrial-Scale Production Challenges
Catalyst Recovery and Recycling
Palladium on carbon (Pd/C) used in hydrogenolysis steps poses cost challenges. Recent advances employ magnetic Fe₃O₄-supported Pd nanoparticles, enabling 95% catalyst recovery via magnetic separation.
Chemical Reactions Analysis
Reductive Amination and Nucleophilic Substitution
The synthesis of related pyrazole-aniline derivatives often proceeds through reductive amination or nucleophilic substitution pathways. For example, the reaction of 4-methoxyaniline with pyrazole-containing aldehydes under basic conditions (e.g., KOH in DMSO) can yield methylene-bridged products. Computational studies of analogous systems suggest that the methyl group on the pyrazole enhances nucleophilicity, lowering activation barriers by ~1.3 kcal/mol compared to unsubstituted pyrazoles .
Key Reaction Conditions:
| Reactants | Base/Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyaniline + Pyrazole aldehyde | KOH/DMSO | Reflux (189°C) | 65–78% |
Oxidation
The aniline moiety undergoes oxidation to form quinone-like structures. For instance, treatment with potassium permanganate (KMnO₄) in acidic conditions generates a quinone derivative, as confirmed by IR spectral shifts at 1680–1700 cm⁻¹ (C=O stretch) .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the methylene bridge or pyrazole ring. Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the methoxy group .
C–H Functionalization and Cyclization
The pyrazole ring participates in C–H activation reactions. For example, palladium-catalyzed coupling with aryl halides introduces substituents at the pyrazole C4 position. Cyclization reactions with α,β-unsaturated carbonyls yield fused heterocycles, as observed in related compounds .
Example Cyclization Pathway:
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Reactant : Acrylonitrile
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Conditions : Pd(OAc)₂, PPh₃, DMF, 120°C
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Product : Pyrazolo[1,5-a]pyridine derivative
Acid-Base Reactivity
The aniline NH₂ group (pKa ~4.6) and pyrazole NH (pKa ~14.5) exhibit distinct acid-base behavior. Deprotonation with KOH in DMSO facilitates nucleophilic substitution at the methylene bridge, enabling ligand-exchange reactions in coordination chemistry .
Protonation States Under Varying pH:
| pH Range | Dominant Form | Key Interactions |
|---|---|---|
| <4 | Protonated aniline NH₃⁺ | Enhanced solubility in H₂O |
| 4–14 | Neutral NH₂ and pyrazole NH | Stabilizes intermolecular H-bonds |
| >14 | Deprotonated pyrazole N⁻ | Forms metal complexes |
Intermediates and Mechanistic Insights
Computational studies (MN15L/def2-TZVP level) on analogous systems reveal that the methyl group on the pyrazole lowers the Gibbs free energy of reaction (ΔG‡) by 0.5 kcal/mol compared to unsubstituted analogs, favoring SN2-type transition states . IR and NMR data confirm the formation of intermediates such as N-(pyrazolyl)imines during reductive amination .
Polymorphism and Solid-State Reactivity
Crystallographic studies of related compounds show that rotational flexibility of the pyrazole substituents leads to polymorphs with distinct intermolecular interactions (e.g., N–H···N chains vs. dimers) . These structural differences influence solubility and reactivity in solid-state reactions.
Polymorph Comparison:
| Property | Polymorph I | Polymorph II |
|---|---|---|
| Intermolecular Bonds | N–H···N dimers | N–H···N chains |
| Solubility in DCM | 12 mg/mL | 8 mg/mL |
| Thermal Stability | Decomposes at 220°C | Decomposes at 215°C |
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is being investigated for its potential as a drug candidate due to its unique structural features. Research indicates that compounds containing pyrazole rings exhibit various biological properties, including:
- Antimicrobial Activity : Studies have shown that this compound may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets relevant to cancer therapy is currently under investigation.
Materials Science
In materials science, 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline serves as a building block for synthesizing advanced materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability. Additionally, it is being explored for use in developing specialty chemicals such as dyes and pigments.
Biological Studies
The compound's unique structure allows for targeted studies on enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of action and potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]aniline
- Structural Difference : Replaces the methoxy group with an ethyl substituent.
- The absence of the electron-donating methoxy group may also alter electronic interactions in catalysis or binding applications .
4-Methoxy-N-(1-phenylethyl)aniline
- Structural Difference : Substitutes the pyrazole-methyl group with a phenylethyl chain.
- This compound has been synthesized via enantioselective organocatalysis with moderate enantiomeric excess (10–85% ee), highlighting its utility in chiral synthesis .
Variations in the Heterocyclic Moiety
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- Structural Difference : Incorporates a 1-phenylpyrazole ring with chloro and fluoro substituents on the aniline.
- The phenyl group on the pyrazole increases aromatic stacking interactions, as evidenced by its use in antimicrobial studies .
4-Methoxy-N-[{5-(2-nitrophenyl)-1,3,4-oxadiazole-2-yl}methyl]aniline
- Structural Difference : Replaces the pyrazole with a 1,3,4-oxadiazole ring bearing a nitro group.
- Impact : The oxadiazole’s higher electronegativity and nitro group’s strong electron-withdrawing nature reduce electron density on the aniline nitrogen, altering redox behavior. This compound exhibits distinct FT-IR signatures (e.g., C=N stretch at 1688 cm⁻¹) compared to pyrazole-based analogs .
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline
- Structural Difference : Utilizes an isoxazole ring and a pyridine-methyl group.
- Impact : Isoxazole’s lower basicity compared to pyrazole may reduce hydrogen-bonding capacity. The pyridine moiety introduces pH-dependent solubility, advantageous in drug formulation .
Functional Group Modifications on the Methylene Bridge
4-Methoxy-N-[(pyridin-2-yl)methyl]aniline
- Structural Difference : Replaces the pyrazole-methyl group with a pyridine-methyl linker.
- Impact : The pyridine’s Lewis basicity enables coordination to metal catalysts (e.g., iridium/graphene systems), enhancing catalytic efficiency in N-alkylation reactions .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxy-substituted anilines exhibit enhanced electron density, favoring interactions in catalysis or receptor binding. Halogenation (e.g., Cl, F) introduces electron-withdrawing effects, useful in electrophilic substitution reactions .
- Stereochemical Outcomes : Chiral analogs like 4-methoxy-N-(1-phenylethyl)aniline demonstrate the importance of steric control in enantioselective synthesis, though enantiomeric excess varies with reaction time and catalyst stability .
Biological Activity
4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline, with the chemical formula CHNO and CAS number 955584-85-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a methoxy group attached to an aniline moiety, which is further substituted with a 1-methyl-1H-pyrazole group. This structural configuration suggests potential interactions with biological targets relevant to cancer therapy and inflammation modulation.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects. The following sections detail the specific biological activities associated with 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline.
Anticancer Activity
Research has shown that compounds structurally related to 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline possess notable anticancer properties. For instance:
- Inhibition of CDK2 : Compounds similar to this derivative have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. A related pyrazole compound demonstrated an IC value of 0.98 μM against CDK2/cyclin E complexes, indicating potent inhibitory activity .
| Compound | Target | IC (μM) |
|---|---|---|
| 5a | CDK2 | 0.98 ± 0.06 |
| 4 | MCF-7 | 1.88 ± 0.11 |
| 4 | B16-F10 | 2.12 ± 0.15 |
Anti-inflammatory Activity
The pyrazole scaffold has also been associated with anti-inflammatory effects. In related studies, derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models:
- Inhibition of Pro-inflammatory Cytokines : Certain pyrazole derivatives have been reported to reduce levels of pro-inflammatory cytokines, suggesting a mechanism through which they exert their anti-inflammatory effects .
The mechanisms through which 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline exerts its biological activities may involve:
- Enzyme Inhibition : Targeting specific kinases such as CDK2 can lead to cell cycle arrest in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with pathways involved in inflammation and tumorigenesis.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Efficacy : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7, NCI-H460), with some compounds showing IC values as low as 0.01 μM .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinities of these compounds to target proteins, revealing potential interactions that could inform further drug development .
- Comparative Studies : A review highlighted the effectiveness of various pyrazole compounds against different cancer types, emphasizing their potential as lead compounds for new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Classical synthesis : React 4-methoxyaniline with 1-methyl-1H-pyrazole-3-carbaldehyde via reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol .
- Microwave-assisted synthesis : Accelerate the reaction using microwave irradiation (e.g., 100–120°C, 20–30 minutes) to reduce reaction time and improve yield compared to conventional heating .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic signals, such as the methoxy group (~δ 3.8 ppm singlet), pyrazole protons (δ 7.2–7.5 ppm), and aniline NH (δ ~5.0 ppm, broad if free). Compare with computed spectra from tools like ACD/Labs or literature data .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 246.3 (C₁₂H₁₅N₃O) and fragmentation patterns (e.g., loss of methoxy or pyrazole groups) .
- IR : Detect N-H stretching (~3400 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar (DCM, hexane) solvents. Literature data suggests moderate solubility in DMSO (~10–20 mg/mL) and poor aqueous solubility (<1 mg/mL) .
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. Protect from light and moisture to prevent oxidation of the methoxy or pyrazole groups .
Advanced Research Questions
Q. How do reaction mechanisms differ for oxidation and substitution reactions involving this compound?
- Methodology :
- Oxidation : Use H₂O₂ or KMnO₄ to oxidize the aniline moiety to nitro or quinone derivatives. Monitor intermediates via LC-MS and DFT calculations to map electron transfer pathways .
- Substitution : Perform electrophilic aromatic substitution (e.g., bromination) at the methoxy-activated para position. Use kinetic isotope effects or Hammett plots to study regioselectivity .
Q. What factors explain yield discrepancies between microwave-assisted and classical synthesis methods?
- Methodology :
- Kinetic analysis : Compare activation energies via Arrhenius plots. Microwave heating reduces energy barriers by enhancing dipole polarization, accelerating reactions .
- Byproduct analysis : Identify side products (e.g., over-reduction or dimerization) using GC-MS. Optimize microwave power and reaction time to suppress competing pathways .
Q. How can computational chemistry predict reactive sites for nucleophilic/electrophilic attacks?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to compute Fukui indices and molecular electrostatic potential (MEP) maps. The pyrazole nitrogen and methoxy-adjacent positions are predicted to be electrophilic hotspots .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Compare assays (e.g., IC₅₀ values in enzyme vs. cell-based studies) and normalize for variables (e.g., solvent, cell line). Adjust for purity (>95% by HPLC) and aggregation effects .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing pyrazole with triazole) to isolate contributing functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
